Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
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Overview
Description
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is primarily used in carbohydrate chemistry as a protecting group for hydroxyl functionalities during glycosylation reactions. This compound is significant in the synthesis of oligosaccharides and other carbohydrate-based molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of alpha-D-galactopyranoside with benzoyl groups. The allyl group is introduced to the anomeric position to stabilize the glycoside linkage. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine, and the allylation is achieved using allyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes several types of chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide.
Reduction: The benzoyl groups can be reduced to hydroxyl groups.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing benzoyl groups.
Substitution: Palladium-catalyzed reactions can be used for allyl group substitutions.
Major Products
Epoxidation: Formation of epoxide derivatives.
Reduction: Formation of tri-hydroxy derivatives.
Substitution: Formation of various substituted glycosides.
Scientific Research Applications
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is used extensively in scientific research:
Chemistry: As a protecting group in the synthesis of complex carbohydrates and oligosaccharides.
Biology: In the study of carbohydrate-protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves the stabilization of glycosidic linkages during chemical reactions. The benzoyl groups protect the hydroxyl functionalities, preventing unwanted side reactions, while the allyl group provides a stable linkage that can be selectively removed or modified.
Comparison with Similar Compounds
Similar Compounds
- Benzyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- Methyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- Ethyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Uniqueness
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of the allyl group, which provides additional stability and versatility in synthetic applications compared to its benzyl, methyl, and ethyl counterparts .
Biological Activity
Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a glycoside derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of D-galactopyranose with benzoyl groups followed by the introduction of an allyl group. This compound is often synthesized through a series of glycosylation reactions using various reagents to ensure high yields and purity.
Synthetic Overview:
- Starting Material: D-galactopyranose.
- Protecting Groups: Benzoyl groups are used to protect hydroxyl functionalities.
- Allylation: Introduction of the allyl group through selective glycosylation methods.
Biological Activity
Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside exhibits several biological activities, particularly in immunology and microbiology.
Immunological Responses
Research indicates that compounds with similar structures can trigger significant immune responses. For instance, studies have shown that glycotopes related to galactose can elicit high levels of protective antibodies in individuals infected with Chagas disease. The recognition by anti-α-Gal antibodies suggests that these compounds could play a role in vaccine development or immunotherapy .
Antimicrobial Properties
The antimicrobial activity of galactosides has been documented in various studies. While specific data on Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is limited, related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in food preservation or therapeutic contexts .
Case Study 1: Immunogenicity in Animal Models
In a study involving α1,3-galactosyltransferase-knockout mice, it was found that immunization with glycosylated proteins led to a significant increase in antibody titers against specific glycotopes. Mice immunized with Galα(1,3)Galβ(1,4)GlcNAcα-BSA exhibited a 22-fold increase in antibody response compared to controls . This highlights the potential of using derivatives like Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside in developing immunogenic vaccines.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that certain benzoylated galactosides possess enhanced antibacterial properties compared to their unmodified counterparts. These findings suggest that modifications such as benzoylation can improve the efficacy of glycosides against microbial infections .
Research Findings Summary
Study | Focus | Findings |
---|---|---|
Tearle et al. (1996) | Immunogenicity | High levels of anti-α-Gal antibodies produced in knockout mice after immunization with glycosylated proteins. |
Almeida et al. (1997) | Antibody Response | Significant antibody response observed with Galα(1,3)Galβ(1,4)GlcNAcα-BSA in immunized models. |
Recent Studies | Antimicrobial Activity | Benzoylated derivatives show enhanced activity against E. coli and S. aureus. |
Properties
Molecular Formula |
C30H28O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2 |
InChI Key |
JFZMRICZAZNYQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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